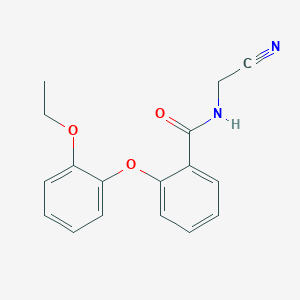

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide (CEP-33779) is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is known to be involved in various physiological and pathological processes, including cancer, inflammation, and immune response. CEP-33779 has been studied extensively for its potential therapeutic applications in these areas.

科学的研究の応用

Preclinical Evaluation in Metastatic Melanoma

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide derivatives, specifically radiolabeled benzamides, demonstrate significant potential in targeted radiotherapy of metastatic melanoma due to their ability to bind melanin, exhibiting high tumor uptake and retention. A study highlighted N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), revealing its melanin-dependent binding to melanoma cells and its effective localization to melanin-containing tumor xenografts. The study's findings suggest that such compounds, due to their melanin-specific binding and prolonged tumor retention, might serve as effective radiotherapeutic pharmaceuticals for treating metastatic malignant melanoma (Joyal et al., 2010).

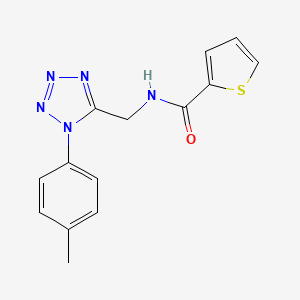

Metalloligands in Magnetic Materials

The compound's structural features make it an attractive candidate for creating metalloligands, which are crucial for designing single-molecule and single-chain magnets. Research involving derivatives of benzamides, such as N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide, has shown potential in coordinating with copper ions to yield anionic metalloligands. These complexes have demonstrated single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes, highlighting the role of these compounds in advancing magnetic material science (Costes, Vendier, & Wernsdorfer, 2010).

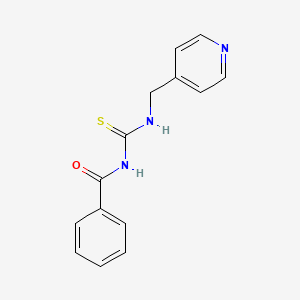

Antimicrobial Properties

Benzoylthiourea derivatives of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide have been synthesized and tested for antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).

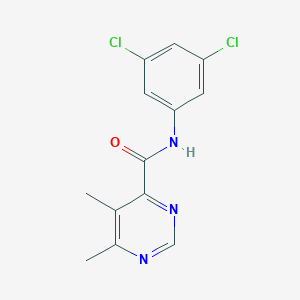

Chemical Synthesis and Organic Chemistry

The compound is involved in the synthesis of new chemical entities with potential biological activities. Studies have focused on synthesizing fused pyran derivatives, indicating a broad spectrum of chemical reactivity and potential for generating novel compounds with diverse biological applications (Shehab & Ghoneim, 2016).

Colorimetric Sensing of Fluoride Anions

Research has also explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating the compound's utility in developing sensors for environmental and health-related applications (Younes et al., 2020).

特性

IUPAC Name |

N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPCEHTTRQOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2690422.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2690424.png)

![(E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one](/img/structure/B2690428.png)

![N-(2,3-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690432.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B2690434.png)

![N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2690439.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one](/img/structure/B2690441.png)